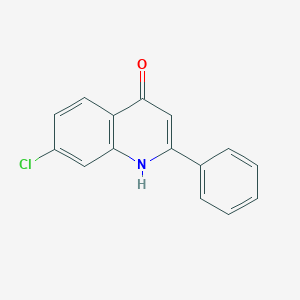
7-Chloro-2-phenylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-phenylquinolin-4-ol is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-phenylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-phenylquinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1/S checkpoint.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Chloro-2-phenylquinolin-4-ol can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its high potency against cancer cells. This compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its potential toxicity to normal cells. Careful dosage and administration protocols must be followed to ensure that the compound does not cause harm to healthy cells.
Zukünftige Richtungen
There are several potential future directions for research on 7-Chloro-2-phenylquinolin-4-ol. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers may also explore the use of 7-Chloro-2-phenylquinolin-4-ol as a fluorescent probe for the detection of other biological molecules. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-Chloro-2-phenylquinolin-4-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with phosphorus oxychloride and sodium hydroxide. This reaction results in the formation of 7-chloro-2-phenylquinolin-4-ol as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
110802-16-9 |
|---|---|
Produktname |
7-Chloro-2-phenylquinolin-4-ol |
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
7-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI-Schlüssel |
XQOKFGZSHRSHMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



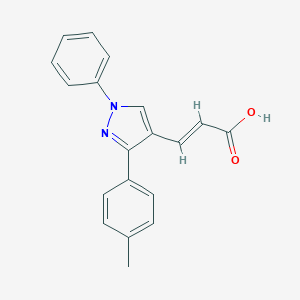
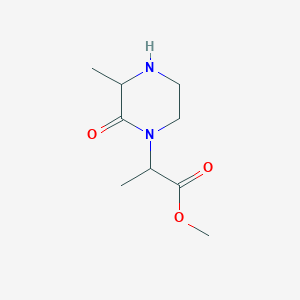

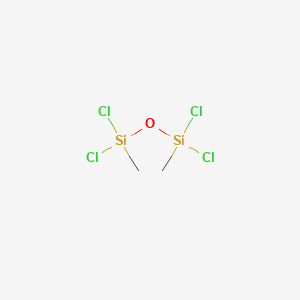
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
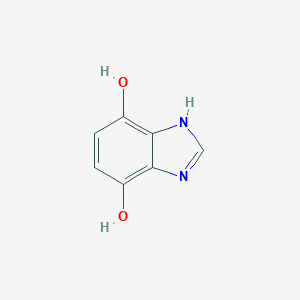
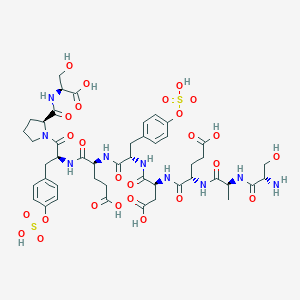
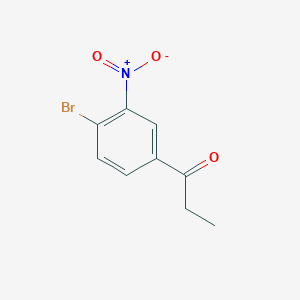
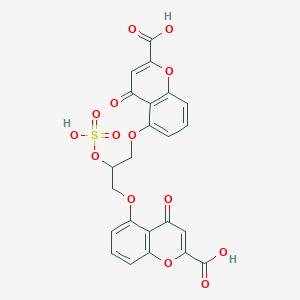
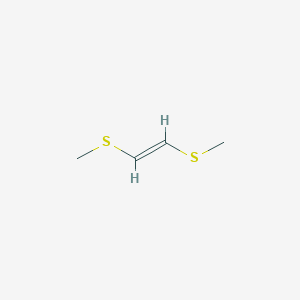
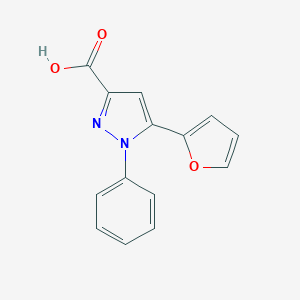

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
